molecular formula C10H10N2O B1285061 7-Methoxyquinolin-4-amine CAS No. 103040-78-4

7-Methoxyquinolin-4-amine

Cat. No. B1285061
CAS RN: 103040-78-4
M. Wt: 174.2 g/mol
InChI Key: DZXVXEFSGHJKHI-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-4-amine is a compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . The compound has a molecular formula of C10H10N2O .


Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-4-amine consists of a quinoline core with a methoxy group at the 7-position and an amine group at the 4-position . The compound has a molecular weight of 174.199 Da .


Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes . In addition, they can react with acids to form salts .

Scientific Research Applications

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and new drugs are constantly being sought. Quinoline compounds, due to their antimicrobial properties, are being investigated for their use in treating tuberculosis, with 7-Methoxyquinolin-4-amine derivatives showing promise in inhibiting the growth of Mycobacterium tuberculosis.

Each of these applications demonstrates the versatility and potential of 7-Methoxyquinolin-4-amine in various fields of medicinal chemistry. The ongoing research and development in these areas are likely to yield significant benefits for healthcare and treatment methodologies .

Safety and Hazards

Aromatic amines, which include compounds like 7-Methoxyquinolin-4-amine, can pose health risks. They can cause irritation and have been associated with visual disturbances in workers exposed to these chemicals . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

The future research directions for quinoline compounds could involve developments in various areas. For instance, new synthetic methods could be developed to reduce the use of hazardous chemicals and solvents . Additionally, more studies could be conducted to explore the biological activities of quinoline compounds and their potential applications in medicine .

properties

IUPAC Name

7-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVXEFSGHJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589052
Record name 7-Methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinolin-4-amine

CAS RN

103040-78-4
Record name 7-Methoxy-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103040-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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